molecular formula C11H13ClN2S B1683107 Tetramisole hydrochloride CAS No. 5086-74-8

Tetramisole hydrochloride

Cat. No.: B1683107
CAS No.: 5086-74-8
M. Wt: 240.75 g/mol
InChI Key: LAZPBGZRMVRFKY-UHFFFAOYSA-N
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Description

Tetramisole hydrochloride is a racemic mixture of levamisole and its enantiomer dexamisole. It is a specific inhibitor of tissue non-specific alkaline phosphatase and is used in veterinary medicine to treat ascariasis and other worm infections. Additionally, it has immunostimulant properties and has been used in various scientific research applications .

Mechanism of Action

Target of Action

Tetramisole hydrochloride primarily targets nicotinic acetylcholine receptors and alkaline phosphatases . The nicotinic acetylcholine receptors play a crucial role in transmitting signals in the nervous system, while alkaline phosphatases are enzymes involved in many cellular processes, including dephosphorylation.

Mode of Action

This compound acts as an agonist to nicotinic acetylcholine receptors , leading to paralysis of parasites . It also inhibits alkaline phosphatases , including those in the kidney, liver, placenta, bone, and tumor . The exact mechanism of its anticancer activity is currently unknown .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the disruption of signal transmission in the nervous system of parasites due to its agonistic action on nicotinic acetylcholine receptors . This leads to paralysis and eventual death of the parasites. Additionally, by inhibiting alkaline phosphatases, this compound may affect various cellular processes where these enzymes play a role .

Pharmacokinetics

A study on the chiral pharmacokinetics of tetramisole stereoisomers found thatdexamisole showed significantly longer apparent elimination half-lives (7.02 – 10.0 h) than levamisole (2.87 – 4.77 h) . This suggests that the two enantiomers of tetramisole may have different pharmacokinetic profiles.

Result of Action

The primary result of this compound’s action is the paralysis and death of parasitic worms , making it an effective anthelmintic . It is used to treat various worm infections, including hookworm .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as pH and temperature . .

Biochemical Analysis

Biochemical Properties

Tetramisole hydrochloride is known to interact with various enzymes and proteins. It is a well-documented inhibitor of tissue non-specific alkaline phosphatase (TNAP) . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been observed to suppress neuronal activity independently from its inhibitory action on TNAP in mouse cortex . It reduces neuronal response amplitude in a dose-dependent manner and also decreases axonal conduction velocity . These effects highlight the significant influence of this compound on cell function, including its impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TNAP, leading to a decrease in the availability of GABA and adenosine, the main inhibitory neurotransmitters in the cortex . It also appears to block voltage-dependent sodium channels, suggesting that it has multiple targets in the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to reduce neuronal response amplitude in a dose-dependent manner over time . This indicates that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has a stimulating effect on the immune system of mammals, including livestock and pets. At higher doses, it can have the opposite effect .

Metabolic Pathways

It is known to inhibit TNAP, which may be involved in the synthesis of GABA and adenosine .

Transport and Distribution

Given its solubility in water , it is likely to be quickly absorbed into the bloodstream and distributed throughout the body.

Subcellular Localization

Given its ability to inhibit TNAP, an ecto-enzyme located on the extracellular side of cells , it is likely to interact with cellular components at the extracellular level.

Preparation Methods

The preparation of tetramisole hydrochloride involves several steps:

    Synthesis of Tetramisole: This involves reacting styrene oxide with ethanolamine to obtain an addition product. This product is then chlorinated using thionyl chloride to obtain a chlorination product.

    Cyclization: The chlorination product undergoes cyclization with thiourea in the presence of hydrochloric acid to form tetramisole.

    Formation of this compound: The tetramisole is then reacted with hydrochloric acid to form this compound

Chemical Reactions Analysis

Tetramisole hydrochloride undergoes various chemical reactions:

Scientific Research Applications

Tetramisole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an inhibitor of alkaline phosphatases in various biochemical assays.

    Biology: It has been used to study membrane, tissue, and animal systems.

    Medicine: It has immunostimulant properties and has been used in the treatment of ascariasis and other parasitic infections.

Comparison with Similar Compounds

Tetramisole hydrochloride is similar to levamisole hydrochloride, which is its active enantiomer. Both compounds have similar uses and mechanisms of action. this compound is a racemic mixture, while levamisole hydrochloride is the pure enantiomer. Other similar compounds include:

Properties

IUPAC Name

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZPBGZRMVRFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017245
Record name Tetramisole hydrochloride
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Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532878
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5086-74-8, 16595-80-5, 4641-34-3
Record name Tetramisole hydrochloride
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Record name Tetramisole hydrochloride [USAN]
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Record name Tetramisole hydrochloride
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Record name Levamisole hydrochloride
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Record name Tetramisole hydrochloride
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Record name TETRAMISOLE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A laboratory pressure bottle is charged with 92 ml. of 37% hydrochloric acid, cooled to 0°-5° C., and a mixture consisting of 79.0 g. (0.2 mole) of dl-3-(β-hydroxyphenethyl)-2-iminothiazolidine-p-toluene sulfonate and 40.4 g. (0.69 mole) of sodium chloride is added. The mixture is cooled to 0°-5° C., and 89.2 g. of 97% sulfuric acid (0.875 mole) is added. The pressure bottle is closed, and the contents heated at 50° C. for 20 hours. The reaction mixture is cooled and added to a mixture of 200 ml. water and 250 ml. of toluene. The mixture is agitated at 20°-30° C. and 50% sodium hydroxide solution is added thereto dropwise to adjust the pH to 6. The mixture is heated to 50°-55° C., 40.0 g. of anhydrous potassium carbonate is added quickly, and the mixture is stirred at 50°-55° C. for 2 hours. At the end of this time, an additional 100 ml. of water is added, the lower aqueous layer separated, and the organic layer clarified. The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue. The reaction mixture is then cooled to 10° C., the precipitate is separated by filtration, and filter cake washed with 100 ml. of ambient temperature isopropanol. The product is air dried to constant weight to obtain 44.4 g. (92.5% yield) of dl tetramisole hydrochloride, compound VII. The product contains less than 0.1% of the styryl impurity, VIII.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetramisole hydrochloride exert its anthelmintic effect?

A1: this compound, specifically its active enantiomer Levamisole hydrochloride, acts as a nicotinic acetylcholine receptor agonist at the neuromuscular junction of susceptible nematodes. [, , ] This binding leads to persistent muscle stimulation and spastic paralysis in the parasites. [, ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H12N2S • HCl and a molecular weight of 240.76 g/mol. [, ]

Q3: Are there any characteristic spectroscopic data available for this compound?

A4: UV spectrophotometry is commonly employed for this compound analysis, with maximum absorbance observed at 214 nm in distilled water. [, ] This spectroscopic property is utilized for quantitative determination in various samples. [, ]

Q4: What is the stability profile of this compound in pharmaceutical formulations?

A5: Research suggests that this compound can degrade under certain conditions. [, ] Stability-indicating HPLC methods have been developed and validated to assess its stability in pharmaceutical formulations. [, ] These methods ensure accurate quantification even in the presence of degradation products. [, ]

Q5: Are there any known compatibility issues with this compound in formulations?

A6: While specific compatibility issues weren't detailed in the provided research, ensuring the stability and efficacy of this compound formulations requires careful consideration of excipients and storage conditions. [, , ] Analytical techniques like HPLC are crucial for monitoring potential interactions and degradation. [, ]

Q6: How can the stability of this compound in formulations be enhanced?

A7: While specific strategies aren't detailed in the provided research, general approaches like optimizing pH, using appropriate packaging, and incorporating antioxidants could be investigated to improve the stability of this compound formulations. [, , ]

Q7: How is this compound administered, and what is its fate in the body?

A8: this compound is typically administered orally or subcutaneously in veterinary practice. [, , ] Its absorption, distribution, metabolism, and excretion characteristics can vary between species. [, ]

Q8: What types of in vitro and in vivo models are used to study this compound's activity?

A10: In vitro assays using isolated nematode muscle preparations can be employed to study the direct effects of this compound on parasite motility. [] In vivo studies utilize experimentally infected animals to assess its efficacy against various nematode species and life stages. [, , ]

Q9: Has this compound's efficacy been evaluated in clinical settings?

A11: Controlled trials in naturally infected sheep and cattle have been conducted to assess the efficacy of this compound against a range of gastrointestinal nematodes. [, ] These trials provide valuable data on its real-world performance and inform treatment recommendations. [, ]

Q10: Is there evidence of resistance to this compound in nematode populations?

A12: Yes, research indicates emerging resistance to this compound in gastrointestinal nematodes of sheep, particularly Haemonchus contortus. [, ] This highlights the importance of monitoring for resistance and implementing strategies to mitigate its development. [, ]

Q11: Does resistance to this compound confer cross-resistance to other anthelmintics?

A13: Studies show varying degrees of cross-resistance between this compound, Morantel tartrate, and Fenbendazole in sheep nematodes. [, ] This suggests that resistance mechanisms might provide protection against multiple anthelmintics with similar modes of action or target sites. [, ]

Q12: What analytical methods are commonly employed for the quantification of this compound?

A14: Spectrophotometric techniques, particularly UV spectrophotometry, are widely used due to their simplicity and sensitivity in determining this compound concentrations. [, , ] Additionally, HPLC methods, including stability-indicating variations, provide more comprehensive analysis, especially in complex matrices like pharmaceutical formulations. [, ]

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